molecular formula C12H13FN2O B273684 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]

Cat. No.: B273684
M. Wt: 220.24 g/mol
InChI Key: PQLGJYWEBWNBLE-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] typically involves the reaction of 1,2-cyclohexanedione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Cyclohexanedione (4-chlorophenyl)hydrazone
  • 1,2-Cyclohexanedione (4-bromophenyl)hydrazone
  • 1,2-Cyclohexanedione (4-nitrophenyl)hydrazone

Uniqueness

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to form stable complexes and increase its potential as a pharmaceutical agent .

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C12H13FN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11-

InChI Key

PQLGJYWEBWNBLE-PTNGSMBKSA-N

SMILES

C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1

Isomeric SMILES

C1CCC(=O)/C(=N\NC2=CC=C(C=C2)F)/C1

Canonical SMILES

C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1

Origin of Product

United States

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